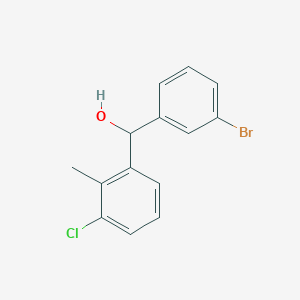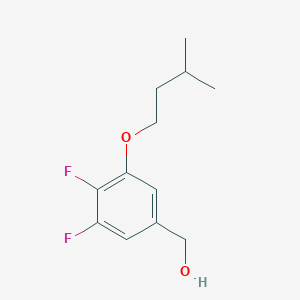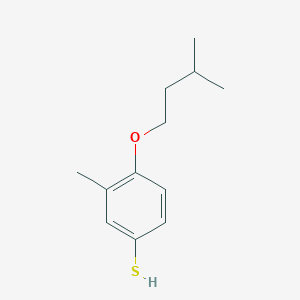
3-Bromo-3'-chloro-2'-methylbenzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3’-chloro-2’-methylbenzhydrol: is an organic compound with the molecular formula C14H12BrClO . It is a derivative of benzhydrol, where the phenyl rings are substituted with bromine, chlorine, and a methyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-2’-methylbenzhydrol typically involves the bromination and chlorination of 2’-methylbenzhydrol. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution on the aromatic ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-substitution.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-chloro-2’-methylbenzhydrol may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-chloro-2’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic halides can be reduced to form the corresponding hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: The major product is 3-Bromo-3’-chloro-2’-methylbenzophenone.
Reduction: The major products are 3-Bromo-3’-chloro-2’-methylbenzene and 3-Bromo-3’-chloro-2’-methylcyclohexane.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzhydrol derivatives.
Scientific Research Applications
3-Bromo-3’-chloro-2’-methylbenzhydrol is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate the effects of halogenated compounds on biological systems.
Medicine: It is explored for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-3’-chloro-2’-methylbenzhydrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
3-Bromo-2-chlorotoluene: Similar in structure but lacks the hydroxyl group.
3-Bromo-3’-chloro-2’-methylbenzene: Similar but without the hydroxyl group.
2-Bromo-3-chlorobenzhydrol: Similar but with different substitution patterns on the aromatic ring.
Uniqueness: 3-Bromo-3’-chloro-2’-methylbenzhydrol is unique due to the specific combination of bromine, chlorine, and a methyl group on the benzhydrol framework. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3-bromophenyl)-(3-chloro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-12(6-3-7-13(9)16)14(17)10-4-2-5-11(15)8-10/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFBSCXUDWCJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(n-Pentylthio)phenyl]ethanol](/img/structure/B7991597.png)




![3-[4-(Diethylamino)phenyl]-3-pentanol](/img/structure/B7991632.png)
![1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991640.png)
![4-[(sec-Butyloxy)methyl]-3-fluorothiophenol](/img/structure/B7991649.png)

